molecular formula C17H17ClNO4- B12334430 4-(3-Chlorophenyl)-5-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate

4-(3-Chlorophenyl)-5-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B12334430
M. Wt: 334.8 g/mol
InChI Key: NQDWZIVMDCMDJE-UHFFFAOYSA-M
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Description

4-(3-Chlorophenyl)-5-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a chemical compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxycarbonyl group, and a dimethyl group attached to a dihydropyridine ring. Dihydropyridines are known for their diverse pharmacological activities, particularly in the field of cardiovascular medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-5-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as acetic acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-5-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction of the ester group can yield alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Pyridine derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

4-(3-Chlorophenyl)-5-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its cardiovascular effects, particularly as a calcium channel blocker.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-5-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers used in the treatment of hypertension and angina.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with similar cardiovascular effects.

    Amlodipine: Known for its long-acting antihypertensive properties.

    Felodipine: Used in the management of hypertension and angina.

Uniqueness

4-(3-Chlorophenyl)-5-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can influence its potency, duration of action, and side effect profile compared to other dihydropyridines.

Properties

Molecular Formula

C17H17ClNO4-

Molecular Weight

334.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C17H18ClNO4/c1-4-23-17(22)14-10(3)19-9(2)13(16(20)21)15(14)11-6-5-7-12(18)8-11/h5-8,15,19H,4H2,1-3H3,(H,20,21)/p-1

InChI Key

NQDWZIVMDCMDJE-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)Cl)C(=O)[O-])C)C

Origin of Product

United States

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